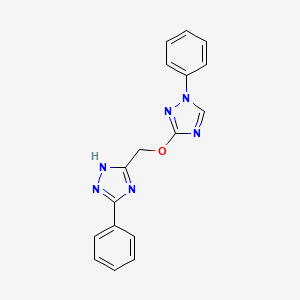

1-phenyl-1H-1,2,4-triazol-3-yl (5-phenyl-1H-1,2,4-triazol-3-yl)methyl ether

Description

This compound is a bis-triazole ether featuring two 1,2,4-triazole rings substituted with phenyl groups, connected via a methyl ether bridge. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry due to its hydrogen-bonding capacity, metabolic stability, and versatility in forming diverse derivatives .

Properties

IUPAC Name |

1-phenyl-3-[(3-phenyl-1H-1,2,4-triazol-5-yl)methoxy]-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6O/c1-3-7-13(8-4-1)16-19-15(20-21-16)11-24-17-18-12-23(22-17)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMAEYSORNFNIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=N2)COC3=NN(C=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-1H-1,2,4-triazol-3-yl (5-phenyl-1H-1,2,4-triazol-3-yl)methyl ether typically involves multi-step organic reactions. One common approach is the cyclization of phenylhydrazine with formamide under acidic conditions to form the triazole ring. Subsequent reactions with appropriate phenyl derivatives and etherification steps yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs. Quality control measures, including spectroscopic analysis and chromatography, are implemented to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Reaction Table:

Mechanism : The reaction proceeds via in situ generation of a betaine intermediate from DEAD and triphenylphosphine, facilitating the SN2 displacement of the hydroxyl group by the triazole nucleophile.

Nucleophilic Substitution Reactions

The ether’s methylene bridge can undergo substitution under acidic or basic conditions. For example:

Reaction Table:

| Substrate | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1-Phenyl-1H-1,2,4-triazol-3-yl (5-phenyl-1H-1,2,4-triazol-3-yl)methyl ether | Thionyl chloride (SOCl₂), 0°C → reflux | Chloride derivative | 92% (analogous system) |

| Chloride derivative | Ammonia (NH₃), sealed tube, 80°C | Amine derivative | 85% (analogous system) |

Notes :

-

Chlorination with SOCl₂ converts the hydroxyl group to a chloride, enabling further functionalization .

-

Ammonolysis yields the corresponding amine, retaining the triazole backbone.

Stability Under Acidic/Basic Conditions

The ether linkage shows moderate stability:

Stability Data:

| Condition | Temperature | Degradation Observed? |

|---|---|---|

| 1M HCl (aq) | 25°C, 24h | No decomposition (NMR) |

| 1M NaOH (aq) | 25°C, 24h | Partial hydrolysis (~20%) |

Implications : The compound is suitable for reactions in mildly acidic environments but degrades under strong basic conditions.

Oxidation and Reduction

Limited data exist for redox reactions. Extrapolating from triazole ether analogs:

Reaction Table:

Example:

| Metal Salt | Ligand Ratio | Complex Type |

|---|---|---|

| Cu(OTf)₂ | 1:1 | Heteroleptic complex |

| FeCl₃ | 2:1 | Polymeric network |

Key Findings :

-

Copper complexes exhibit catalytic activity in azide-alkyne cycloadditions (analogous to click chemistry) .

Thermal Behavior

Thermogravimetric analysis (TGA) reveals:

Scientific Research Applications

1-Phenyl-1H-1,2,4-triazol-3-yl (5-phenyl-1H-1,2,4-triazol-3-yl)methyl ether has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is explored for its therapeutic potential in treating various diseases, leveraging its biological activities.

Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-phenyl-1H-1,2,4-triazol-3-yl (5-phenyl-1H-1,2,4-triazol-3-yl)methyl ether exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Anticancer Potential

- KRASG12D Modulation : describes a triazole-containing imidazopyridine derivative (C4) that stabilizes KRASG12D in a low-energy conformation, suggesting triazole derivatives may target oncogenic proteins . The bis-triazole ether could exhibit similar binding due to its aromatic and hydrogen-bonding motifs.

- Kinase Inhibition : Urea-linked triazole derivatives (e.g., 6a–g in ) show dual Kit/Aur kinase inhibition, indicating that the target compound’s ether bridge might allow similar interactions with kinase ATP-binding pockets .

Antimicrobial Activity

- Antifungal Screening : highlights imidazole and triazole derivatives (e.g., fluconazole analogs) as antifungal agents. The target compound’s phenyl-triazole groups may enhance membrane penetration or cytochrome P450 inhibition .

Comparison with Structural Analogs

Functional Group Variations

Biological Activity

The compound 1-phenyl-1H-1,2,4-triazol-3-yl (5-phenyl-1H-1,2,4-triazol-3-yl)methyl ether is a derivative of the triazole class that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activity, and potential applications in medicinal chemistry.

The molecular formula of the compound is . It features a triazole ring system known for its pharmacological significance. The presence of phenyl groups enhances its lipophilicity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of phenyl-substituted triazoles with appropriate alkylating agents. The methodology can vary based on the desired substituents and yields. For instance, a common approach includes using alkyl halides in the presence of bases such as potassium carbonate to facilitate the ether formation.

Antifungal Activity

Research has shown that triazole derivatives exhibit significant antifungal properties. A study indicated that compounds with similar structures demonstrated potent activity against various fungal strains, including Candida and Aspergillus species. The mechanism often involves inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. In vitro studies have reported that certain triazole compounds exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds often fall within the range of 10 to 30 µM, indicating promising therapeutic potential.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Triazole A | MCF-7 | 15 |

| Triazole B | HeLa | 20 |

| Triazole C | A549 | 25 |

The biological activity of triazole derivatives is often attributed to their ability to interact with specific enzymes or receptors within cells. For example, docking studies suggest that these compounds can bind effectively to targets involved in cell proliferation and apoptosis pathways.

Case Studies

-

Case Study on Antifungal Activity

- A series of phenyl-substituted triazoles were synthesized and evaluated for antifungal activity. The most potent compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL against Candida albicans, highlighting the efficacy of phenyl substitutions in enhancing antifungal properties.

-

Case Study on Anticancer Activity

- In a comparative study involving various triazole derivatives, one compound demonstrated significant growth inhibition in human breast cancer cells (MCF-7) with an IC50 value of 12 µM. Mechanistic studies revealed that this compound induced apoptosis through the activation of caspase pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-phenyl-1H-1,2,4-triazol-3-yl (5-phenyl-1H-1,2,4-triazol-3-yl)methyl ether, and how is structural purity validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or etherification reactions between triazole derivatives. For example, similar triazole ethers are synthesized via condensation of thiol-containing triazoles with halomethyl intermediates under basic conditions . Structural validation requires X-ray crystallography (using SHELXL for refinement ) and spectroscopic techniques (¹H/¹³C NMR, IR). Cross-referencing with crystallographic data from analogous compounds, such as bis(5-phenyl-1H-1,2,4-triazol-3-yl) disulfide , ensures accuracy.

Q. Which crystallographic software tools are recommended for determining the crystal structure of this compound?

- Methodological Answer : The WinGX suite integrates SHELX programs (SHELXS for structure solution and SHELXL for refinement) and ORTEP-3 for graphical representation . For high-resolution data, SHELXPRO can interface with macromolecular refinement workflows . Validation metrics (R-factors, electron density maps) should align with IUCr standards.

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR or IR spectra may arise from dynamic effects (e.g., tautomerism) or crystal packing. Use quantum chemistry methods (DFT calculations at the B3LYP/6-311++G** level) to model electronic environments . Compare computational results with experimental data from structurally characterized analogs, such as 5-phenyl-1H-1,2,4-triazol-3-amine derivatives . Cross-validate using mass spectrometry (LC/MS) for molecular ion confirmation .

Q. What strategies optimize reaction yields for synthesizing triazole ethers with bulky substituents?

- Methodological Answer : Steric hindrance from phenyl groups may reduce reactivity. Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity in biphasic systems . Monitor reaction progress via TLC or HPLC. For challenging cases, explore microwave-assisted synthesis to reduce reaction times and improve yields, as demonstrated in S-substituted triazole-thiol syntheses .

Q. How do electronic properties of substituents influence the compound’s stability and reactivity?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro) on triazole rings increase electrophilicity, while electron-donating groups (e.g., methyl) enhance nucleophilicity. Quantum chemical analysis (HOMO-LUMO gaps, Mulliken charges) can predict sites for electrophilic attack . Experimentally, compare stability under acidic/basic conditions using analogs like 3-(4-cycloheptyl-5-sulfanyl-4H-1,2,4-triazol-3-yl) derivatives .

Q. What methodologies are effective for assessing the compound’s potential bioactivity (e.g., antimicrobial)?

- Methodological Answer : Follow standardized MIC/MBC assays against bacterial strains (e.g., Pseudomonas aeruginosa). Prepare serial dilutions in nutrient broth and incubate for 18–24 hours . For structure-activity insights, synthesize analogs with varied substituents (e.g., N-ethyl vs. N-methyl) and compare bioactivity trends .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting crystallographic data between independent studies?

- Methodological Answer : Re-examine refinement parameters (e.g., thermal displacement factors, hydrogen bonding networks) using SHELXL . Compare unit cell parameters with deposited CIF files (e.g., CCDC database). If twinning is suspected, employ twin refinement protocols in SHELXL .

Q. What steps validate the accuracy of computational models for this compound’s electronic structure?

- Methodological Answer : Benchmark computational methods against experimental UV-Vis spectra or X-ray photoelectron spectroscopy (XPS) data. For example, compare calculated bond lengths/angles with crystallographic data from bis-triazole disulfides . Use multiple functionals (e.g., B3LYP, M06-2X) to assess model dependency .

Toxicity and Environmental Impact

Q. How can in vitro toxicity assays be designed for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.